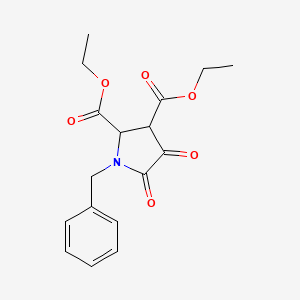

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate

Description

Properties

CAS No. |

7399-18-0 |

|---|---|

Molecular Formula |

C17H19NO6 |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |

InChI |

InChI=1S/C17H19NO6/c1-3-23-16(21)12-13(17(22)24-4-2)18(15(20)14(12)19)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |

InChI Key |

OJINIQXSRRIYKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N(C(=O)C1=O)CC2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Formation of Pyrrolidine Core and Benzylation

A common method starts with a pyrrolidine precursor bearing keto groups at the 4 and 5 positions. The nitrogen atom of this precursor is alkylated with benzyl bromide under basic conditions to introduce the benzyl substituent. The reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the benzyl bromide, displacing bromide and forming the N-benzylated pyrrolidine intermediate.

- Reagents: Pyrrolidine precursor, benzyl bromide, base (e.g., sodium ethoxide or sodium hydride).

- Conditions: Basic medium, often in an aprotic solvent such as dimethylformamide (DMF), at moderate temperatures (around 40 °C).

- Workup: Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and solvent removal by rotary evaporation.

This step is critical for ensuring selective N-benzylation without affecting the keto or carboxylate groups.

Esterification of Carboxylate Groups

The carboxylate groups at positions 2 and 3 of the pyrrolidine ring are esterified to form diethyl esters. This is often achieved by reacting the corresponding dicarboxylic acid or its salt with ethanol in the presence of an acid catalyst or by using diethyl oxalate derivatives.

- Reagents: Diethyl oxalate or ethyl alcohol with acid catalyst.

- Conditions: Reflux in ethanol or suitable solvent, sometimes under inert atmosphere to prevent oxidation.

- Outcome: Formation of diethyl esters at the 2 and 3 positions, completing the diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate structure.

Alternative Synthetic Routes

A patent describing a related compound, dimethyl 1-benzyl-3,4-ethylene dioxypyrrole-2,5-dicarboxylate, outlines a multi-step synthesis that can be adapted for diethyl esters:

- Starting from iminodiacetic acid, esterification with methanol and sulfur oxychloride produces iminodiacetic methyl ester hydrochloride.

- This intermediate reacts with benzyl bromide under basic conditions to yield 2,2'-oxalic acid methyl esters benzylamine.

- Subsequent reaction with oxalic acid diethyl ester under alkali conditions forms the pyrrolidine ring with dioxo substituents.

- Final cyclization with ethylene dibromide at elevated temperatures (100–120 °C) completes the formation of the dioxopyrrolidine ring system.

This method emphasizes careful control of reaction temperatures and purification steps to maximize yield and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| N-Benzylation | Benzyl bromide, sodium ethoxide/NaH, DMF | ~40 °C | Overnight reaction, TLC monitoring |

| Esterification | Diethyl oxalate or ethanol + acid catalyst | Reflux (~78 °C) | Inert atmosphere recommended |

| Cyclization (alternative) | Ethylene dibromide, alkali | 100–120 °C | High temperature for thorough reaction |

Research Findings and Practical Considerations

- The N-benzylation step is sensitive to the choice of base and solvent; sodium ethoxide and DMF provide good yields with minimal side reactions.

- Esterification efficiency depends on the purity of starting materials and the control of reaction time to avoid hydrolysis.

- The alternative multi-step synthesis involving iminodiacetic acid derivatives offers a route to structurally related compounds and can be adapted for diethyl esters by substituting methanol with ethanol in esterification steps.

- Purification typically involves multiple aqueous washes and drying steps to remove residual solvents and inorganic salts.

- Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct N-Benzylation + Esterification | Pyrrolidine precursor + benzyl bromide, then esterification | Straightforward, fewer steps | Requires careful control of conditions |

| Multi-step from Iminodiacetic Acid | Esterification, benzylation, ring closure with ethylene dibromide | High purity, adaptable to derivatives | More complex, longer synthesis time |

This comprehensive analysis of preparation methods for this compound integrates data from chemical suppliers, patents, and research literature to provide a professional and authoritative overview. The synthesis involves classical organic transformations with emphasis on reaction conditions and purification to achieve high-quality product suitable for research applications.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity arises from:

-

Electrophilic carbonyl groups at positions 4 and 5, which activate the pyrrolidine ring toward nucleophilic attack.

-

Ester groups (positions 2 and 3) that participate in hydrolysis, transesterification, or act as directing groups .

-

Benzyl substituent influencing steric and electronic effects, modulating reaction pathways.

Nucleophilic Substitution at Carbonyl Sites

The dioxo groups undergo nucleophilic substitutions with amines, alcohols, or thiols. For example:

-

Reaction with primary amines yields imine derivatives.

-

Alcohols induce transesterification under acidic or basic conditions.

Example Reaction:

Conditions: Reflux in ethanol, 80–100°C, 6–8 hours.

Michael Addition Reactions

The α,β-unsaturated carbonyl system formed by tautomerization allows Michael additions. Nucleophiles like malonates or Grignard reagents add to the β-position:

Outcome: Enhanced ring functionalization for drug-discovery scaffolds.

Ring-Opening and Rearrangements

Under strong basic conditions (e.g., NaOH/EtOH), the pyrrolidine ring undergoes cleavage, producing linear dicarboxylic acid derivatives. This is critical for synthesizing open-chain analogs.

Cycloaddition Reactions

The electron-deficient dioxo-pyrrolidine core participates in [3+2] cycloadditions with azides or nitrones, forming triazole or isoxazolidine hybrids.

Example Application:

-

Synthesis of heterocyclic frameworks for antimicrobial agents.

Factors Influencing Reactivity

| Factor | Effect on Reactivity | Optimal Conditions |

|---|---|---|

| Temperature | Elevated temps (100–120°C) accelerate nucleophilic substitutions and cycloadditions. | 100–120°C in polar aprotic solvents |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of carbonyl groups. | DMF or THF |

| Substituents | Electron-withdrawing groups on the benzyl ring increase electrophilicity. | – |

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Diethyl 1-hydroxypyrrolidine-2,3-dicarboxylate | Lacks dioxo groups | Reduced electrophilicity; slower substitutions |

| Diethyl pyrrolidine-2,5-dicarboxylate | No benzyl group | Higher solubility in aqueous media |

Note: The benzyl and dioxo groups in this compound uniquely enable simultaneous electrophilic and steric modulation .

Scientific Research Applications

Pharmaceutical Applications

a. Medicinal Chemistry

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has been studied for its potential as a precursor in the synthesis of bioactive compounds. Its dioxo functionality may contribute to the development of novel pharmaceuticals targeting various diseases. The compound's structural features allow for modifications that can enhance biological activity against specific targets.

b. Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for further investigation in the development of antimicrobial agents, particularly against resistant strains of bacteria.

Organic Synthesis

a. Synthetic Versatility

The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical reactions. It can be utilized in the formation of more complex structures through condensation reactions or as an intermediate in multi-step synthetic pathways.

b. Reaction Pathways

Several synthetic routes can be employed to produce this compound, showcasing its versatility in synthetic organic chemistry. The compound can participate in nucleophilic substitutions and cyclization reactions which are crucial for constructing diverse chemical architectures.

Case Study 1: Synthesis and Characterization

Research has focused on synthesizing this compound using various methods such as the Pechmann condensation reaction. Characterization techniques including NMR and mass spectrometry confirm the compound's structure and purity.

Case Study 2: Biological Activity Assessment

In vitro studies have assessed the biological activity of derivatives of this compound against several bacterial strains. Results indicate significant antimicrobial activity, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The pyrrolidine backbone of the target compound distinguishes it from analogs such as 1,4-dihydropyridines (six-membered nitrogen-containing rings) and tetrahydropyrimidines (six-membered rings with two nitrogen atoms). For example:

Substituent Effects on Physical Properties

Substituents significantly influence melting points, solubility, and synthetic yields. For instance:

- 1,4-Dihydropyridine derivatives () with nitro (5c), chloro (5d), or bromo (5e) substituents exhibit melting points ranging from 170°C to 268°C. The bromo-substituted analog (5e) has the highest melting point (267–268°C), likely due to stronger intermolecular halogen bonding .

Table 1: Physical Properties of Selected Analogs

Reactivity and Functional Group Interactions

- By contrast, 1,4-dihydropyridines () are more conjugated and may exhibit redox-active behavior .

- Ester Moieties: The diethyl ester groups in all analogs enhance solubility in organic solvents. However, steric hindrance from the benzyl group in the target compound could slow ester hydrolysis compared to less bulky analogs .

Biological Activity

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is a complex organic compound notable for its unique pyrrolidine structure and dioxo functionality. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 333.34 g/mol. The structure features a pyrrolidine ring with two carboxylate groups and a benzyl substituent, which may enhance its reactivity and biological properties .

Key Properties:

- Molecular Weight: 333.34 g/mol

- LogP (Partition Coefficient): 0.6468 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 89.98 Ų (suggesting potential for good bioavailability) .

Anticonvulsant Activity

Research indicates that compounds with a pyrrolidine structure often exhibit anticonvulsant properties. This compound may fall into this category due to structural similarities with known anticonvulsants . Studies focusing on related pyrrolidine derivatives have shown efficacy in reducing seizure activity in various animal models.

Anti-tumor and Analgesic Properties

The presence of carbonyl groups in the structure suggests potential anti-tumor activity. Compounds similar to this compound have been linked to analgesic effects in preclinical studies . The biological mechanisms are believed to involve modulation of neurotransmitter systems.

Anti-inflammatory and Antimicrobial Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. Research on structurally related compounds has demonstrated effectiveness against various pathogens and inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with other structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl 1-hydroxynaphthalene-2,3-dicarboxylate | C15H14O4 | Hydroxynaphthalene structure |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | C13H15NO4 | Pyridine ring presence |

| Diethyl malonate | C7H10O4 | Simpler dicarboxylic ester |

This compound stands out due to its complex framework which may confer distinct reactivity and biological properties compared to these compounds.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods include nucleophilic acyl substitution reactions involving dicarboxylic acids .

- Biological Evaluation : A study published in the Journal of Medicinal Chemistry highlighted the anticonvulsant activity of pyrrolidine derivatives. The results indicated that modifications in the substituents significantly affected their efficacy .

- Pharmacological Studies : Research conducted on related compounds has demonstrated their potential as anti-inflammatory agents. For instance, derivatives with similar structural motifs were tested for their ability to inhibit pro-inflammatory cytokines in vitro .

Q & A

Q. What synthetic strategies are typically employed to prepare Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate?

A common approach involves multi-step reactions, such as cyclocondensation of β-keto esters with benzylamine derivatives under acidic or basic conditions. For example, one-pot reactions using diethyl acetylenedicarboxylate and benzylamine precursors can form the pyrrolidine backbone, followed by oxidation to introduce the dioxo moiety. Reaction optimization often includes varying catalysts (e.g., Lewis acids) and solvents (e.g., ethanol or DMF) to improve yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- 1H/13C NMR : Assign peaks for the benzyl group (δ ~7.3 ppm for aromatic protons) and ester carbonyls (δ ~165-170 ppm in 13C).

- IR Spectroscopy : Confirm carbonyl stretches (~1740 cm⁻¹ for ester groups and ~1680 cm⁻¹ for diketones).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with exact mass matching theoretical values .

Q. What safety protocols should be followed when handling this compound given limited toxicity data?

- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood.

- Avoid dust generation; store in a cool, dry, ventilated area.

- Dispose of waste via licensed hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction is critical. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond angles, torsion angles, and packing interactions. For example, the benzyl group’s orientation relative to the pyrrolidine ring can be determined via crystallographic data, clarifying steric effects on reactivity .

Q. What methodologies address low yields in cyclization reactions during derivative synthesis?

- Optimize Reaction Conditions : Test solvents (e.g., DMSO for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation).

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for thermally sensitive steps.

- Monitor Intermediate Formation : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete oxidation of the pyrrolidine ring) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics Simulations : Study solvation effects on reaction pathways.

- Docking Studies : Explore interactions with biological targets if the compound is pharmacologically active .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded spectra.

- X-ray Crystallography : Provide unambiguous structural confirmation when NMR data is inconclusive.

- Comparative MS/MS Fragmentation : Identify diagnostic fragments unique to the target compound vs. byproducts .

Methodological Tables

Q. Table 1. Comparative Spectroscopic Data for Related Pyrrolidine Derivatives

Q. Table 2. Reaction Optimization Parameters for Cyclization

| Parameter | Tested Conditions | Yield Improvement | Notes |

|---|---|---|---|

| Solvent | Ethanol vs. DMF | +15% in DMF | Polar aprotic favored |

| Catalyst | FeCl3 vs. ZnCl2 | +20% with ZnCl2 | Lewis acid activity |

| Temperature | 80°C vs. 100°C | +10% at 100°C | Thermal stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.